Calcium 2-ketogluconate

Description

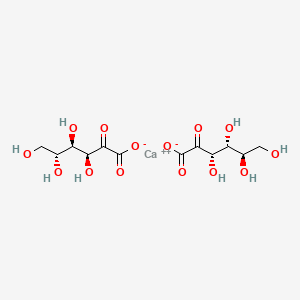

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Calcium is essential for the functional integrity of the nervous, muscular, and skeletal systems. It plays a role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability. Also, calcium helps to regulate the release and storage of neurotransmitters and hormones, the uptake and binding of amino acids, absorption of vitamin B 12, and gastrin secretion. The major fraction (99%) of calcium is in the skeletal structure primarily as hydroxyapatite, Ca 10(PO 4) 6(OH) 2; small amounts of calcium carbonate and amorphous calcium phosphates are also present. The calcium of bone is in a constant exchange with the calcium of plasma. Since the metabolic functions of calcium are essential for life, when there is a disturbance in the calcium balance because of dietary deficiency or other causes, the stores of calcium in bone may be depleted to fill the body's more acute needs. Therefore, on a chronic basis, normal mineralization of bone depends on adequate amounts of total body calcium. |

|---|---|

CAS No. |

3470-37-9 |

Molecular Formula |

C12H18CaO14 |

Molecular Weight |

426.34 g/mol |

IUPAC Name |

calcium bis((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate) |

InChI |

InChI=1S/2C6H10O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-4,7-10H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+;/m11./s1 |

InChI Key |

NNLOHLDVJGPUFR-JQTJLMCZSA-L |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.[Ca+2] |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Ca+2] |

Color/Form |

Crystals, granules, or powder |

density |

0.30-0.65 g/cm³ |

melting_point |

120 °C 178 °C |

physical_description |

Odourless, white crystalline granules or powder, stable in air Odorless solid; Soluble in water; [HSDB] White powder; [Sigma-Aldrich MSDS] WHITE SOLID IN VARIOUS FORMS. |

solubility |

Soluble in water, insoluble in ethanol Slowly soluble in 5 parts boiling water; insoluble in alc or other organic solvents. Slowly soluble in 30 parts cold, about 5 parts boiling water Insoluble in acetic acid Sol in water 3.3 g/100 cc at 15 °C In water, 3.33X10+4 mg/L at 25 °C Solubility in water, g/100ml at 25 °C: 3.5 (moderate) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Calcium 2-Ketogluconate Biosynthesis Pathway in Pseudomonas

Executive Summary

Pseudomonas species are renowned for their metabolic versatility, particularly their robust capacity for the direct, extracytoplasmic oxidation of glucose to 2-keto-D-gluconic acid (2KGA). This organic acid, often isolated as its calcium salt, is a valuable platform chemical and a key precursor in the industrial synthesis of D-erythorbic acid, an important antioxidant.[1][2][3] This guide provides a comprehensive technical overview of the 2KGA biosynthesis pathway in Pseudomonas, designed for researchers, biochemists, and drug development professionals. We will dissect the core enzymatic steps, explore the intricate genetic and metabolic regulatory networks, and provide field-proven experimental protocols for pathway analysis. The focus is on delivering not just methodologies, but the underlying scientific rationale to empower robust experimental design and interpretation.

The Core Biosynthesis Pathway: A Periplasmic Two-Step Oxidation

The hallmark of 2KGA production in Pseudomonas is a highly efficient, two-step oxidation of D-glucose that occurs entirely within the periplasmic space.[2][3][4][5] This compartmentalization is metabolically significant, as it allows the bacterium to generate proton motive force and rapidly convert glucose without immediate commitment to cytoplasmic catabolic pathways like the Entner-Doudoroff (ED) pathway.[2][3]

Step 1: Glucose to Gluconate via Membrane-Bound Glucose Dehydrogenase (mGDH)

The initial oxidation is catalyzed by a membrane-bound glucose dehydrogenase (mGDH), an enzyme belonging to the quinoprotein family.[6][7]

-

Enzyme: Glucose Dehydrogenase (GDH), encoded by the gcd gene.[2][8][9]

-

Location: Anchored to the periplasmic side of the inner membrane.[2][6]

-

Cofactor: This enzyme is critically dependent on the redox cofactor pyrroloquinoline quinone (PQQ).[6][7][10] The synthesis of PQQ itself is a complex process, often encoded by the pqq gene cluster, and its availability can be a limiting factor for overall GDH activity.[6][10][11]

-

Reaction: mGDH oxidizes D-glucose at the C1 position to form D-glucono-1,5-lactone, which then spontaneously or enzymatically hydrolyzes to D-gluconate.

Step 2: Gluconate to 2-Ketogluconate via Gluconate Dehydrogenase (GADH)

The D-gluconate produced in the first step is immediately available as a substrate for the second periplasmic oxidation.

-

Enzyme: Gluconate Dehydrogenase (GADH), often a multi-subunit complex encoded by a gad gene cluster.[8][9][12]

-

Location: Also a membrane-bound enzyme complex active in the periplasm.[12][13]

-

Cofactor: In contrast to mGDH, the GADH in Pseudomonas is typically a flavoprotein, utilizing a covalently bound Flavin Adenine Dinucleotide (FAD) as its prosthetic group.[12][14] The complex often includes a flavoprotein subunit, a cytochrome c subunit, and a smaller subunit.[12]

-

Reaction: GADH catalyzes the oxidation of D-gluconate at the C2 position to yield 2-keto-D-gluconate (2KGA).[2][8][15]

The resulting 2KGA accumulates extracellularly, where it can be precipitated and isolated, often with the addition of calcium carbonate to the medium to form calcium 2-ketogluconate, which also helps buffer the medium against acidification.

Figure 1: The two-step periplasmic oxidation pathway of glucose to 2-ketogluconate in Pseudomonas.

Genetic Organization and Regulation

The production of 2KGA is tightly regulated to integrate with the cell's overall metabolic state. This regulation occurs primarily at the transcriptional level, governing both the biosynthesis of 2KGA and its subsequent catabolism.

Biosynthesis Gene Regulation

The expression of the gcd (glucose dehydrogenase) and gad (gluconate dehydrogenase) genes is often induced by the presence of glucose in the growth medium.[11][13] In Pseudomonas putida, for instance, gcd expression and PQQ synthesis are highest when glucose is the sole carbon source, particularly under phosphate-limiting conditions, linking this pathway to mineral phosphate solubilization.[6][11]

Catabolism and Carbon Catabolite Repression

While Pseudomonas species are excellent producers of 2KGA, they can also utilize it as a carbon source once the primary substrate (glucose) is depleted.[2][4][9] This catabolic pathway is a critical consideration for maximizing product yield in industrial fermentations.

-

The kgu Operon: The genes required for 2KGA catabolism are typically organized in the 2-ketogluconate utilization (kgu) operon .[1][16][17] This operon generally includes:

-

kguT: Encodes a specific transporter for 2KGA uptake from the periplasm into the cytoplasm.[1][16][17]

-

kguK: Encodes a 2-ketogluconate kinase, which phosphorylates cytoplasmic 2KGA to 2-keto-6-phosphogluconate.[1][8][16][17]

-

kguD: Encodes a reductase that converts 2-keto-6-phosphogluconate to 6-phosphogluconate, which then enters the central Entner-Doudoroff pathway.[1][8][16][17]

-

kguE: Encodes a putative epimerase whose role is still being fully elucidated.[1][16]

-

-

PtxS Regulation: The expression of the kgu operon is negatively regulated by the transcriptional repressor PtxS , a member of the LacI family of regulators.[1][4][16]

-

Repression: In the absence of 2KGA, the PtxS dimer binds to a specific palindromic operator site within the kgu promoter region, blocking transcription.[1][4]

-

Induction: 2KGA acts as the molecular inducer.[4][17] When 2KGA is transported into the cytoplasm, it binds directly to the PtxS repressor, causing a conformational change that releases PtxS from the DNA, thereby de-repressing the operon and allowing the catabolic enzymes to be synthesized.[1][4]

-

This regulatory logic ensures that the cell only invests in producing the machinery to consume 2KGA when it is actually present and the preferred carbon source, glucose, is absent. This phenomenon is a form of carbon catabolite repression, where the presence of glucose prevents the utilization of 2KGA.[2][9] Maintaining a sufficient glucose concentration is therefore a key strategy in fed-batch fermentations to prevent product loss.[9]

Figure 2: Transcriptional regulation of the kgu operon by the PtxS repressor and the inducer 2KGA.

Key Experimental Protocols & Methodologies

Validating and quantifying the activity of the 2KGA pathway requires a suite of robust biochemical and analytical techniques. The following protocols provide a foundation for this analysis.

Cultivation for 2KGA Production

This protocol describes a typical batch cultivation in shake flasks, which can be scaled up to a bioreactor.

-

Prepare Seed Culture: Inoculate a single colony of Pseudomonas into 5 mL of a rich medium (e.g., LB Broth). Incubate at 30-33°C with vigorous shaking (180-265 rpm) for 12-24 hours.[1]

-

Prepare Production Medium: A typical fermentation medium consists of (g/L): Glucose (20.0), Corn steep liquor or yeast extract (10.0), Urea (2.0), KH₂PO₄ (2.0), MgSO₄·7H₂O (0.5), and CaCO₃ (5.0).[1] The CaCO₃ is crucial for buffering the pH as organic acids are produced. Adjust the initial pH to ~7.0.

-

Inoculation: Inoculate 50 mL of the production medium in a 500 mL shake flask with the seed culture to a starting OD₆₀₀ of ~0.1.

-

Incubation: Cultivate at 33°C with vigorous shaking (e.g., 265 rpm) for 24-48 hours.[1]

-

Sampling: Aseptically withdraw samples at regular intervals (e.g., every 4-6 hours) to measure cell density (OD), pH, residual glucose, and 2KGA concentration.

Quantification of 2-Ketogluconate

High-Performance Liquid Chromatography (HPLC) is the gold standard for accurate quantification. A colorimetric method is also provided for rapid screening.

A. HPLC Method

-

Sample Preparation: Centrifuge 1 mL of culture broth at >10,000 x g for 5 minutes to pellet the cells.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Chromatographic Conditions:

-

Column: A suitable ion-exchange or reversed-phase column (e.g., Aminex HPX-87H).

-

Mobile Phase: Isocratic elution with a dilute acid, typically 5 mM H₂SO₄.

-

Flow Rate: 0.5 - 0.6 mL/min.

-

Temperature: 50-60°C.

-

Detection: UV detector at 210 nm or a Refractive Index (RI) detector.

-

-

Quantification: Prepare a standard curve using pure this compound. Calculate the concentration in the samples by comparing peak areas to the standard curve.[18][19]

B. Colorimetric Method (Lanning and Cohen) This method is useful for quick, semi-quantitative analysis.

-

Reagent Preparation: Prepare a solution of 1.5% (w/v) o-Phenylenediamine dihydrochloride in 0.375 N HCl.[20]

-

Reaction: Mix the cell-free supernatant with the reagent. The reaction between the reagent and 2-keto acids forms 2-hydroxyquinoxalines, which have a distinct color.[20]

-

Measurement: Measure the absorbance of the resulting reddish-brown/green solution at 330 nm.[18][20]

-

Quantification: Compare the absorbance to a standard curve prepared with known concentrations of 2KGA.

Enzyme Activity Assay: PQQ-Dependent Glucose Dehydrogenase (mGDH)

This spectrophotometric assay measures the rate of reduction of an artificial electron acceptor.

-

Cell Fractionation: Harvest cells by centrifugation. Resuspend in buffer and lyse cells (e.g., via sonication or French press). Separate the membrane fraction, where mGDH resides, by ultracentrifugation. Resuspend the membrane pellet in a suitable buffer.

-

Holoenzyme Reconstitution: The apoenzyme (GDH without PQQ) is often inactive. Pre-incubate the membrane protein (~50-100 µg) with 10 µM PQQ and 0.5 mM CaCl₂ for 10 minutes at 25°C to reconstitute the active holoenzyme.[21]

-

Assay Mixture: Prepare a reaction mixture in a cuvette containing:

-

50 mM Phosphate buffer (pH 7.0)

-

50 µM DCIP (2,6-dichlorophenolindophenol) - electron acceptor

-

2 mM PMS (phenazine methosulfate) - intermediate electron carrier

-

4 mM NaN₃ (Sodium azide) - to block the electron transport chain[21]

-

Reconstituted enzyme preparation

-

-

Initiate Reaction: Start the reaction by adding D-glucose to a final concentration of ~30 mM.[21]

-

Measurement: Immediately monitor the decrease in absorbance at 600 nm (the bleaching of DCIP).

-

Calculate Activity: One unit of activity is defined as 1 µmol of DCIP reduced per minute. Use the molar extinction coefficient of DCIP (e.g., 14.2 mM⁻¹cm⁻¹ at pH 7.0) to calculate the specific activity (U/mg protein).[21]

Data Summary & Interpretation

Effective analysis relies on organizing quantitative data into clear, comparable formats.

Table 1: Example Fermentation Profile Data

| Fermentation Time (h) | Cell Density (OD₆₀₀) | Glucose (g/L) | 2KGA (g/L) | pH |

| 0 | 0.1 | 20.0 | 0.0 | 7.0 |

| 8 | 2.5 | 15.2 | 4.5 | 6.2 |

| 16 | 6.8 | 8.1 | 11.3 | 5.5 |

| 24 | 9.5 | 1.5 | 17.8 | 5.1 |

| 32 | 9.8 | 0.0 | 18.2 | 5.0 |

| 40 | 9.2 | 0.0 | 16.5 | 5.4 |

Causality Insight: The drop in 2KGA concentration after 32 hours, coinciding with glucose exhaustion, strongly indicates the activation of the kgu catabolic operon. This data validates the need for a fed-batch strategy to maximize final titer.

Table 2: Comparative Enzyme Kinetic Properties

| Enzyme | Organism | Cofactor | Kₘ (Substrate) | Optimal pH |

| mGDH | Acinetobacter calcoaceticus | PQQ | 4.8 mM (D-Glucose) | 7.0 |

| mGADH | P. plecoglossicida | FAD | 0.631 mM (D-Gluconate) | 6.0 |

Data sourced from representative literature values.[12][22]

Field Insight: The significantly lower Kₘ of GADH for gluconate compared to GDH for glucose suggests that the second step of the pathway is highly efficient and unlikely to be a rate-limiting bottleneck, provided the enzyme is expressed sufficiently. The focus for yield improvement should often remain on maximizing the initial glucose conversion rate and preventing subsequent product catabolism.

Conclusion and Future Directions

The periplasmic biosynthesis of 2-ketogluconate in Pseudomonas is a model of metabolic efficiency. By compartmentalizing the oxidation reactions, the organism can rapidly convert glucose into a valuable organic acid without immediately perturbing cytoplasmic carbon flux. Understanding the interplay between the PQQ-dependent GDH, the FAD-dependent GADH, and the PtxS-regulated kgu catabolic operon is paramount for any rational strain engineering or process optimization effort.

Future research will likely focus on metabolic engineering strategies to enhance yield. These include the overexpression of the gcd and gad genes, engineering PQQ biosynthesis for enhanced cofactor availability, and, critically, the deletion of key genes in the kgu operon (such as kguT or kguK) to create strains incapable of consuming the final product, thereby creating a more robust and efficient production host.[1][23]

References

- 1. mdpi.com [mdpi.com]

- 2. Enhancing 2-Ketogluconate Production of Pseudomonas plecoglossicida JUIM01 by Maintaining the Carbon Catabolite Repression of 2-Ketogluconate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancing 2-Ketogluconate Production of Pseudomonas plecoglossicida JUIM01 by Maintaining the Carbon Catabolite Repression of 2-Ketogluconate Metabolism [mdpi.com]

- 4. Compartmentalized Glucose Metabolism in Pseudomonas putida Is Controlled by the PtxS Repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. A Novel Pyrroloquinoline Quinone-Dependent 2-Keto-d-Glucose Dehydrogenase from Pseudomonas aureofaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Regulation of Pyrroloquinoline Quinone-Dependent Glucose Dehydrogenase Activity in the Model Rhizosphere-Dwelling Bacterium Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Membrane-Bound Gluconate Dehydrogenase from 2-Keto-D-Gluconic Acid Industrial Producing Strain Pseudomonas plecoglossicida JUIM01: Purification, Characterization, and Gene Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The metabolism of 2-oxogluconate by Pseudomonas aeruginosa. | Semantic Scholar [semanticscholar.org]

- 14. Identification of the covalently bound flavins of D-gluconate dehydrogenases from Pseudomonas aeruginosa and Pseudomonas fluorescens and of 2-keto-D-gluconate dehydrogenase from Gluconobacter melanogenus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of the 2-ketogluconate utilization operon in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ph01.tci-thaijo.org [ph01.tci-thaijo.org]

- 19. Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Regulation of Pyrroloquinoline Quinone-Dependent Glucose Dehydrogenase Activity in the Model Rhizosphere-Dwelling Bacterium Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tribioscience.com [tribioscience.com]

- 23. Sanguinarine Inhibits the 2-Ketogluconate pathway of glucose utilization in Pseudomonas aeruginosa [air.unimi.it]

The Pivotal Role of Glucose Dehydrogenase in the Biocatalytic Production of Calcium 2-Ketogluconate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium 2-ketogluconate is a valuable chemical intermediate, primarily utilized in the synthesis of erythorbic acid, a widely used food antioxidant.[1] Its industrial production has shifted from complex chemical methods to more efficient and specific microbial fermentation processes.[1] This guide provides a detailed technical examination of the biochemical pathway responsible for this conversion, focusing on the critical role of the enzyme Glucose Dehydrogenase (GDH). We will explore the mechanism of a two-step periplasmic oxidation process employed by microorganisms such as Gluconobacter and Pseudomonas, highlighting how GDH initiates and often rate-limits the entire synthesis. This document will dissect the enzyme's characteristics, its interplay with the subsequent enzyme, gluconate-2-dehydrogenase, and the strategic implications for process optimization and strain engineering. Included are detailed experimental protocols for enzyme activity assays and whole-cell biotransformation, providing a practical framework for research and development in this field.

Part 1: Foundational Biochemistry of 2-Ketogluconate Synthesis

The Periplasmic Two-Step Oxidation Pathway

The microbial conversion of D-glucose into 2-keto-D-gluconic acid (2KGA) is a hallmark of oxidative bacteria like Gluconobacter oxydans and Pseudomonas plecoglossicida.[1][2][3] These organisms are renowned for their capacity for incomplete oxidation of sugars in the periplasmic space, leading to the accumulation of valuable organic acids in the culture medium.[1][4][5] The synthesis of 2KGA from glucose is a sequential, two-enzyme process occurring at the cytoplasmic membrane, facing the periplasm.[1][5]

-

Step 1: Oxidation of Glucose. The pathway is initiated by Glucose Dehydrogenase (GDH) , which oxidizes D-glucose to D-glucono-1,5-lactone. This lactone subsequently hydrolyzes, either spontaneously or enzymatically, to D-gluconic acid (gluconate).[6][7]

-

Step 2: Oxidation of Gluconate. The intermediate, D-gluconic acid, is then oxidized by Gluconate-2-Dehydrogenase (GA2DH) to form the final product, 2-keto-D-gluconic acid.[1][5]

Following its production, 2KGA is typically precipitated from the fermentation broth as its calcium salt, this compound, to facilitate purification.

References

- 1. Overexpression of membrane-bound gluconate-2-dehydrogenase to enhance the production of 2-keto-d-gluconic acid by Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of 2-keto-gluconic acid from glucose by immobilized Pseudomonas plecoglossicida resting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancing 2-Ketogluconate Production of Pseudomonas plecoglossicida JUIM01 by Maintaining the Carbon Catabolite Repression of 2-Ketogluconate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of membrane-bound glucose dehydrogenase overproduction on the respiratory chain of Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Metabolic Engineering of Gluconobacter oxydans for Improved Growth Rate and Growth Yield on Glucose by Elimination of Gluconate Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucose dehydrogenase (GDH enzyme) | Johnson Matthey | Johnson Matthey [matthey.com]

An In-depth Technical Guide to the Transcriptional Regulation of the kgu Operon in 2-Ketogluconate Metabolism

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic flexibility of bacteria, particularly within the Pseudomonas genus, is a testament to their sophisticated gene regulatory networks. A key example is the catabolism of 2-ketogluconate (2KGA), a crucial intermediate in peripheral glucose metabolism. The enzymatic machinery for 2KGA utilization is encoded by the kgu (2-k etog lu conate utilization) operon, the expression of which is meticulously controlled to ensure efficient carbon source utilization. This technical guide provides a comprehensive exploration of the transcriptional regulation of the kgu operon, detailing the molecular players, their mechanisms of action, and the experimental methodologies used to elucidate this elegant regulatory system. We will delve into the central role of the PtxS repressor, the inductive properties of 2KGA, and the influence of global regulatory signals, offering field-proven insights and detailed protocols for the scientific community.

Introduction: The 2-Ketogluconate Metabolic Hub

In many Gram-negative bacteria, particularly soil-dwelling and opportunistic pathogens like Pseudomonas aeruginosa and Pseudomonas plecoglossicida, glucose can be oxidized in the periplasm to gluconate and subsequently to 2-ketogluconate (2KGA) before being transported into the cytoplasm for further metabolism.[1] This periplasmic oxidation pathway is a critical branch of glucose metabolism. Once transported into the cell, 2KGA is catabolized through a series of enzymatic steps to enter central metabolic pathways like the Entner-Doudoroff pathway.[2][3]

The genes encoding the enzymes for 2KGA transport and catabolism are typically clustered together in the kgu operon . In Pseudomonas plecoglossicida, this operon is composed of four structural genes: kguE, kguK, kguT, and kguD.[3][4][5]

-

kguT : Encodes the 2-ketogluconate transporter, responsible for uptake of 2KGA from the periplasm into the cytoplasm.[2][3]

-

kguK : Encodes 2-ketogluconate kinase, which phosphorylates intracellular 2KGA to 2-keto-6-phosphogluconate.[2][3][6]

-

kguD : Encodes 2-keto-6-phosphogluconate reductase, which reduces 2-keto-6-phosphogluconate to the central metabolic intermediate 6-phosphogluconate.[2][3]

The coordinated expression of these genes is paramount for an efficient metabolic response when 2KGA is available as a carbon source. This coordination is achieved through a sophisticated system of transcriptional regulation, which is the primary focus of this guide.

The Central Regulator: PtxS, a LacI-Family Repressor

The cornerstone of kgu operon regulation is a transcriptional repressor protein known as PtxS . PtxS belongs to the LacI family of transcriptional regulators, which are characterized by a helix-turn-helix DNA-binding domain.[4][5][7] In several Pseudomonas species, the gene encoding PtxS is located immediately upstream of the kgu operon, though it is transcribed independently.[3][4][5]

Mechanism of Repression

PtxS functions as a negative regulator, actively repressing the transcription of the kgu operon in the absence of its specific inducer. The mechanism of this repression involves the direct binding of the PtxS protein to a specific DNA sequence within the promoter region of the kgu operon.[4][5] This binding site, known as the operator , is a 14-base pair palindromic sequence: 5'-TGAAACCGGTTTCA-3' .[4][8][9]

The location of this operator is critical. It overlaps with the transcriptional start site of the kgu operon.[4][5] By binding to this site, PtxS physically obstructs the binding of RNA polymerase to the promoter, thereby preventing the initiation of transcription.[4][5][10] In some species, such as Pseudomonas aeruginosa, two PtxS operator sites (OP1 and OP2) have been identified, suggesting a potentially more complex repressive mechanism involving DNA looping.[11][12]

Induction by 2-Ketogluconate

The repression exerted by PtxS is relieved in the presence of 2-ketogluconate. 2KGA acts as a molecular inducer of the kgu operon.[11][12] It directly binds to the PtxS protein, which is thought to cause an allosteric change in the protein's conformation.[4][5] This conformational change reduces the affinity of PtxS for its operator DNA sequence.[4][5] Consequently, PtxS dissociates from the kgu promoter, allowing RNA polymerase to access the promoter and initiate transcription of the operon's structural genes.[4][5] This elegant mechanism ensures that the enzymes for 2KGA catabolism are only synthesized when their substrate is available.

Caption: Transcriptional control of the kgu operon by the PtxS repressor.

Hierarchical and Global Regulatory Inputs

While the PtxS-2KGA interaction forms the core regulatory circuit, the expression of the kgu operon is also integrated into broader cellular metabolic signals.

Positive Regulation by GntR

Studies in P. plecoglossicida have revealed that another transcriptional regulator, GntR , positively influences the expression of the kgu operon.[1] GntR is primarily known as a repressor of the gluconate (gnt) operon. However, knockout of gntR leads to a downregulation of the kgu operon genes, suggesting an activating role, either direct or indirect.[1][8] This finding points to a cross-regulatory network where the cell coordinates the metabolism of gluconate and its oxidized derivative, 2KGA.

Carbon Catabolite Repression

Like many operons involved in the catabolism of alternative carbon sources, the kgu operon is subject to carbon catabolite repression (CCR) .[13] This is a global regulatory mechanism that ensures bacteria preferentially utilize rapidly metabolizable carbon sources, such as glucose, over less preferred ones.[14][15] In the context of 2KGA metabolism, when glucose is abundant, the expression of the kgu operon is repressed, even if 2KGA is present in the environment.[13] This repression is lifted once the preferred carbon source (glucose) is depleted.[13] The precise molecular mechanism of CCR on the kgu operon in Pseudomonas is an active area of research but likely involves the global regulator CRP (cAMP receptor protein) and its interaction with cyclic AMP (cAMP), levels of which are inversely proportional to glucose availability.[9][10]

Experimental Methodologies for Studying kgu Operon Regulation

Elucidating the regulatory network of the kgu operon requires a combination of genetic, biochemical, and molecular biology techniques. Here, we provide detailed protocols for key experiments.

Electrophoretic Mobility Shift Assay (EMSA)

Purpose: To qualitatively and quantitatively assess the binding of a purified protein (e.g., PtxS) to a specific DNA fragment (e.g., the kgu promoter region).

Principle: This technique is based on the principle that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA fragment.[1][3][8][16]

Step-by-Step Protocol:

-

Probe Preparation:

-

Synthesize complementary oligonucleotides corresponding to the kgu promoter region containing the putative PtxS binding site.

-

Label one of the oligonucleotides at the 5' end with a non-radioactive label (e.g., biotin or a fluorescent dye like FAM) or a radioactive label ([γ-³²P]ATP) using T4 polynucleotide kinase.

-

Anneal the labeled and unlabeled oligonucleotides to form a double-stranded DNA probe.

-

Purify the labeled probe using a suitable column purification kit.

-

-

Binding Reaction:

-

In a microcentrifuge tube, set up the binding reactions on ice. A typical 20 µL reaction includes:

-

10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)

-

Poly(dI-dC) (a non-specific competitor DNA to reduce non-specific binding)

-

Purified PtxS protein (at varying concentrations)

-

Labeled DNA probe (at a constant, low concentration, e.g., 50 ng)

-

Nuclease-free water to the final volume.

-

-

For competition assays, add a molar excess of unlabeled specific or non-specific competitor DNA to the reaction before adding the labeled probe.

-

For induction assays, add varying concentrations of 2KGA to the reaction mixture.

-

Incubate the reactions at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Prepare a native polyacrylamide gel (e.g., 6%) in 0.5x TBE buffer.

-

Pre-run the gel at 100-150V for 30 minutes at 4°C.

-

Add loading dye (without SDS) to the binding reactions and load the samples onto the gel.

-

Run the gel at 100-150V at 4°C until the dye front has migrated an appropriate distance.

-

-

Detection:

-

Transfer the DNA from the gel to a positively charged nylon membrane.

-

Detect the labeled DNA using a method appropriate for the label (e.g., chemiluminescence for biotin, fluorescence imaging for FAM, or autoradiography for ³²P).

-

A "shifted" band will appear at a higher molecular weight position in lanes containing the protein-DNA complex.

-

Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).

DNase I Footprinting Assay

Purpose: To identify the precise DNA sequence to which a protein binds.

Principle: A DNA fragment end-labeled on one strand is incubated with the binding protein. The complex is then lightly treated with DNase I, which cleaves the DNA backbone. The protein-bound region is protected from DNase I cleavage, leaving a "footprint" in the resulting ladder of DNA fragments when resolved on a sequencing gel.[2][4][14][17][18]

Step-by-Step Protocol:

-

Probe Preparation:

-

Prepare a DNA fragment (100-400 bp) containing the kgu promoter region.

-

End-label a single strand of the DNA fragment, typically using [γ-³²P]ATP and T4 polynucleotide kinase after dephosphorylation.

-

Purify the singly end-labeled probe.

-

-

Binding Reaction:

-

Set up binding reactions similar to EMSA, with varying concentrations of purified PtxS protein and the end-labeled probe.

-

Incubate at room temperature for 30 minutes to allow protein-DNA complexes to form.

-

-

DNase I Digestion:

-

Add a pre-determined, optimized concentration of DNase I to each reaction.

-

Incubate for a short, precise time (e.g., 1-2 minutes) at room temperature to achieve, on average, one nick per DNA molecule.

-

Stop the reaction by adding a stop solution containing EDTA and a chelating agent.

-

-

Analysis:

-

Extract the DNA fragments by phenol:chloroform extraction and ethanol precipitation.

-

Resuspend the DNA in a formamide-based loading buffer.

-

Denature the samples by heating and resolve them on a high-resolution denaturing polyacrylamide (sequencing) gel.

-

Run a Maxam-Gilbert sequencing ladder of the same DNA fragment alongside the footprinting samples to precisely map the protected region.

-

Visualize the results by autoradiography. The region where the protein was bound will appear as a gap (the "footprint") in the ladder of DNA fragments compared to the control lane without the protein.

-

Quantitative Real-Time PCR (qRT-PCR)

Purpose: To measure the relative abundance of kgu operon transcripts under different experimental conditions (e.g., in the presence or absence of 2KGA, or in different genetic backgrounds).

Principle: This technique involves reverse transcribing cellular RNA into complementary DNA (cDNA), followed by amplification of a specific target sequence using PCR. The amplification is monitored in real-time using a fluorescent dye (like SYBR Green) or a sequence-specific probe (like TaqMan). The rate of fluorescence increase is proportional to the initial amount of target transcript.[5][6][19][20][21]

Step-by-Step Protocol:

-

Bacterial Culture and RNA Extraction:

-

Grow bacterial cultures under the desired conditions (e.g., minimal media with glucose, 2KGA, or both).

-

Harvest cells during the exponential growth phase.

-

Extract total RNA using a commercial kit or a Trizol-based method. It is crucial to use an RNA stabilization solution immediately upon harvesting to prevent RNA degradation.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

RNA Quality and Quantity Assessment:

-

Determine the concentration and purity of the RNA using a spectrophotometer (A260/A280 ratio should be ~2.0).

-

Assess RNA integrity by running a sample on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

-

Real-Time PCR:

-

Prepare the qPCR reaction mix containing:

-

cDNA template

-

Forward and reverse primers for a kgu gene (e.g., kguD) and a stably expressed reference (housekeeping) gene.

-

qPCR master mix (containing buffer, dNTPs, Taq polymerase, and a fluorescent dye).

-

-

Run the reaction in a real-time PCR cycler. The thermal cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run (for SYBR Green assays) to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) value for each sample.

-

Calculate the relative expression of the target gene using the ΔΔCq method, normalizing the expression of the kgu gene to the expression of the reference gene.

-

lacZ Reporter Fusions

Purpose: To measure the in vivo promoter activity of the kgu operon.

Principle: The promoter region of the kgu operon is cloned upstream of a promoter-less lacZ gene (encoding β-galactosidase) in a plasmid or integrated into the chromosome. The level of β-galactosidase activity in the bacterial cells is then a direct measure of the transcriptional activity of the kgu promoter.[10][22][23][24][25][26]

Step-by-Step Protocol:

-

Constructing the Reporter Plasmid:

-

Amplify the kgu promoter region from genomic DNA using PCR.

-

Clone the amplified promoter fragment into a suitable lacZ reporter vector.

-

Transform the resulting plasmid into E. coli for propagation and sequence verification.

-

-

Assaying Promoter Activity:

-

Introduce the reporter plasmid into the Pseudomonas strain of interest (wild-type, ptxS mutant, etc.).

-

Grow the bacterial cultures containing the reporter construct under various conditions (e.g., with and without 2KGA).

-

Harvest the cells and measure the β-galactosidase activity using a colorimetric assay with ONPG (o-nitrophenyl-β-D-galactopyranoside) as the substrate.

-

Calculate the activity in Miller units, which normalizes the activity to the cell density and reaction time.

-

Quantitative Insights and Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the experiments described above, illustrating the regulatory effects on the kgu operon.

| Experimental Condition | Relative kguD mRNA Expression (Fold Change vs. WT on Glucose) | PtxS Binding to kgu Promoter (EMSA) | kgu Promoter Activity (Miller Units) |

| Wild-Type (WT) on Glucose | 1.0 | Strong Binding | 10 ± 2 |

| Wild-Type (WT) on 2-Ketogluconate | 50.2 ± 4.5 | No Binding | 550 ± 35 |

| ptxS Mutant on Glucose | 48.5 ± 5.1 | N/A | 530 ± 40 |

| ptxS Mutant on 2-Ketogluconate | 49.1 ± 4.8 | N/A | 545 ± 38 |

| WT on Glucose + 2-Ketogluconate | 1.5 ± 0.3 | Strong Binding | 15 ± 3 |

Conclusion and Future Directions

The transcriptional regulation of the kgu operon in Pseudomonas is a classic example of negative, inducible control, centered around the PtxS repressor and its effector, 2-ketogluconate. This core mechanism is further modulated by other regulators like GntR and global signals such as carbon catabolite repression, ensuring that the metabolic activity of the cell is finely tuned to the available nutrient landscape.

For researchers in drug development, understanding such regulatory circuits in pathogenic bacteria like P. aeruginosa can offer novel therapeutic targets. Disrupting the ability of the bacterium to efficiently utilize carbon sources could impair its growth and virulence.

Future research should aim to further dissect the interplay between the PtxS-mediated regulation and global regulatory networks. Investigating the structural basis of the PtxS-2KGA interaction could pave the way for the design of small molecules that mimic 2KGA, potentially leading to the artificial induction or repression of the kgu operon and other PtxS-regulated pathways. Furthermore, a deeper understanding of the role of the kgu operon in the context of polymicrobial infections and in vivo environments will be crucial for translating this fundamental knowledge into practical applications.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. DNase I footprinting [gene.mie-u.ac.jp]

- 3. Interactions of DNA and Proteins: Electrophoretic Mobility Shift Assay in Asthma | Springer Nature Experiments [experiments.springernature.com]

- 4. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 5. Determination and Quantification of Bacterial Virulent Gene Expression Using Quantitative Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization and Transcriptional Regulation of the 2-Ketogluconate Utilization Operon in Pseudomonas plecoglossicida - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Autoregulation of the Pseudomonas aeruginosa Protein PtxS Occurs through a Specific Operator Site within the ptxS Upstream Region - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 12. Characterization of the 2-ketogluconate utilization operon in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. DNase I Footprinting - Creative BioMart [creativebiomart.net]

- 15. researchgate.net [researchgate.net]

- 16. licorbio.com [licorbio.com]

- 17. research.fredhutch.org [research.fredhutch.org]

- 18. med.upenn.edu [med.upenn.edu]

- 19. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]

- 20. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. Engineering of FRT-lacZ fusion constructs: induction of the Pseudomonas aeruginosa fadAB1 operon by medium and long chain-length fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. A comprehensive toolbox for the rapid construction of lacZ fusion reporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Creation of stable Pseudomonas aeruginosa promoter–reporter fusion mutants using linear plasmid DNA transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Rapid Engineering of Bacterial Reporter Gene Fusions by Using Red Recombination - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of D-Erythorbic Acid from Calcium 2-Ketogluconate

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythorbic acid, a stereoisomer of L-ascorbic acid (Vitamin C), is a widely utilized antioxidant in the food and pharmaceutical industries.[1][2][3][4] Its synthesis from calcium 2-ketogluconate represents a critical industrial process, leveraging microbial fermentation followed by chemical conversion. This guide provides an in-depth technical overview of this synthetic pathway, detailing the underlying scientific principles, step-by-step experimental protocols, and key considerations for process optimization. The narrative is grounded in established methodologies, offering field-proven insights for professionals engaged in chemical synthesis and drug development.

Introduction: The Significance of D-Erythorbic Acid

D-Erythorbic acid (also known as isoascorbic acid) is a potent antioxidant valued for its ability to prevent oxidation, thereby preserving color and freshness in a variety of products.[1] While structurally similar to ascorbic acid, it possesses only about 5% of the vitamin C activity, making its primary application non-nutritive.[1] Its use is prevalent in processed meats, canned fruits and vegetables, beverages, and as a preservative in cured meats where it helps reduce the formation of potentially harmful nitrosamines.[1][4] The production of D-erythorbic acid is a significant global enterprise, with a large concentration of manufacturing in China.[5]

The precursor at the heart of the modern industrial synthesis of D-erythorbic acid is 2-keto-D-gluconic acid (2-KGA), which is efficiently produced via microbial fermentation.[6] This biological step offers a high-yield route to a key intermediate, which is then chemically transformed into the final product. This compound is a stable, isolatable salt of 2-KGA, making it an ideal starting material for the subsequent chemical synthesis.[7][8][9]

The Synthetic Pathway: From Glucose to D-Erythorbic Acid

The industrial production of D-erythorbic acid from this compound is a multi-step process that begins with the fermentation of a carbohydrate source, typically glucose derived from food-grade starch.[10] This is followed by a series of chemical transformations.

Microbial Production of this compound

The initial and crucial step is the fermentation of a glucose-rich medium by specific microorganisms. Strains of Pseudomonas fluorescens and Penicillium are commonly employed for their ability to efficiently convert D-glucose into 2-keto-D-gluconic acid.[5][10] More recently, strains like Arthrobacter globiformis have also been identified as high-producing candidates for 2-KGA.[11] During the fermentation, calcium carbonate is added to the broth to neutralize the produced acid, resulting in the formation of this compound.

Chemical Conversion to D-Erythorbic Acid

The subsequent chemical synthesis involves several key transformations:

-

Acidification: The fermentation broth containing this compound is acidified to liberate the free 2-keto-D-gluconic acid.[10]

-

Esterification: The 2-keto-D-gluconic acid is then esterified with methanol, typically under acidic conditions, to produce methyl 2-keto-D-gluconate.[10]

-

Lactonization and Isomerization: The methyl 2-keto-D-gluconate undergoes a base-catalyzed rearrangement. This is a critical step where the molecule cyclizes to form a lactone ring and the double bond isomerizes. A common method involves reacting methyl 2-keto-D-gluconate with sodium methoxide.[2][5][12] Alternatively, sodium bicarbonate or sodium carbonate can be used to form sodium erythorbate.[10]

-

Final Acidification: The resulting sodium erythorbate is then acidified, typically with sulfuric acid, to yield the final product, D-erythorbic acid.[10]

An alternative, more direct enzymatic approach involves the use of a lactonase to convert 2-keto-D-gluconic acid directly to D-erythorbic acid.[6] This method, while potentially more efficient, is still an area of ongoing research and development.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of D-erythorbic acid from this compound. These are generalized procedures and may require optimization based on specific laboratory or industrial conditions.

Protocol 1: Liberation of 2-Keto-D-Gluconic Acid

-

Dissolution: Dissolve a known quantity of this compound in deionized water to create a saturated or near-saturated solution.

-

Acidification: Slowly add a strong acid, such as sulfuric acid, to the solution while stirring continuously. Monitor the pH of the solution, aiming for a final pH of approximately 1.5-2.5.[6]

-

Precipitation and Filtration: The addition of sulfuric acid will cause the precipitation of calcium sulfate. Allow the precipitate to settle, then filter the mixture to separate the solid calcium sulfate from the aqueous solution of 2-keto-D-gluconic acid.

-

Washing: Wash the calcium sulfate precipitate with a small amount of cold deionized water to recover any remaining 2-keto-D-gluconic acid. Combine the washings with the filtrate.

Protocol 2: Esterification to Methyl 2-Keto-D-Gluconate

-

Solvent Addition: To the aqueous solution of 2-keto-D-gluconic acid, add an excess of methanol to act as both a reactant and a solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the mixture.

-

Reaction: Heat the mixture under reflux for a period sufficient to achieve a high conversion to the methyl ester. The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Neutralization and Solvent Removal: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base, such as sodium bicarbonate. Remove the excess methanol and water under reduced pressure to obtain the crude methyl 2-keto-D-gluconate.

Protocol 3: Lactonization and Isomerization to Sodium Erythorbate

-

Dissolution: Dissolve the crude methyl 2-keto-D-gluconate in a suitable solvent, such as methanol.

-

Base Addition: Slowly add a solution of sodium methoxide in methanol to the reaction mixture. The amount of sodium methoxide should be stoichiometric or in slight excess.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by the disappearance of the starting material (methyl 2-keto-D-gluconate) using TLC or HPLC.

-

Isolation: Once the reaction is complete, the sodium erythorbate may precipitate from the solution. If not, the solvent can be removed under reduced pressure to yield the crude sodium erythorbate.

Protocol 4: Final Acidification to D-Erythorbic Acid

-

Dissolution: Dissolve the crude sodium erythorbate in deionized water.

-

Acidification: Slowly add a strong acid, such as sulfuric acid, to the solution while stirring and cooling in an ice bath. The D-erythorbic acid will precipitate out of the solution as it is formed.

-

Crystallization and Filtration: Allow the D-erythorbic acid to fully crystallize. Collect the crystalline product by filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold deionized water and then with a suitable organic solvent, such as ethanol, to remove impurities. Dry the purified D-erythorbic acid under vacuum.

Analytical Characterization

The identity and purity of the synthesized D-erythorbic acid should be confirmed using appropriate analytical techniques.

| Analytical Technique | Purpose | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product and to separate it from ascorbic acid.[13][14] | A single major peak corresponding to D-erythorbic acid with a retention time distinct from that of L-ascorbic acid. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule.[15] | Characteristic peaks for hydroxyl (-OH), carbonyl (C=O) in a lactone, and carbon-carbon double bond (C=C) groups. |

| Melting Point | To assess the purity of the crystalline product. | A sharp melting point in the range of 169-172 °C with decomposition. |

| Specific Rotation | To confirm the stereochemistry of the molecule. | A specific rotation value between -16.5° and -18.0°.[16] |

| Titration | To determine the assay of the final product.[15][16] | Titration with a standardized iodine solution allows for the quantification of the erythorbic acid content. |

Conclusion and Future Perspectives

The synthesis of D-erythorbic acid from this compound is a well-established and industrially significant process. The combination of microbial fermentation and chemical synthesis provides an efficient route to this valuable antioxidant. Future research in this area may focus on the development of more efficient and environmentally friendly catalytic systems for the chemical conversion steps, as well as the exploration of direct enzymatic routes from 2-keto-D-gluconic acid to D-erythorbic acid. Improvements in fermentation technology, including strain development and process optimization, will also continue to play a crucial role in enhancing the overall efficiency and cost-effectiveness of D-erythorbic acid production.

References

- 1. eatease.nutri-fields.com [eatease.nutri-fields.com]

- 2. Erythorbic Acid, D-isoascorbic Acid FCC BP EP Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. solechem.eu [solechem.eu]

- 4. Erythorbic acid - Sebacom Fournisseur Anti-Oxidants - [sebacom.eu]

- 5. Erythorbic acid - Wikipedia [en.wikipedia.org]

- 6. US6146860A - Manufacture of L-ascorbic acid and D-erythorbic acid - Google Patents [patents.google.com]

- 7. deverauxspecialties.com [deverauxspecialties.com]

- 8. This compound | C12H18CaO14 | CID 25113464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. myrevea.com [myrevea.com]

- 10. How is erythorbic acid made | PDF [slideshare.net]

- 11. A Novel 2-Keto-D-Gluconic Acid High-Producing Strain Arthrobacter globiformis JUIM02 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Erythorbic Acid synthesis - chemicalbook [chemicalbook.com]

- 13. Development and validation of a method for the analysis of erythorbic acid and ascorbic acid in food for human consumption [diposit.ub.edu]

- 14. Separative determination of ascorbic acid and erythorbic acid by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]

- 15. Erythorbic Acid - Definition, Identification, Impurities - USP 2025 [trungtamthuoc.com]

- 16. fao.org [fao.org]

An In-depth Technical Guide to the Microbial Metabolism of Calcium 2-Ketogluconate

This guide provides a comprehensive technical overview of the microbial metabolism of calcium 2-ketogluconate, designed for researchers, scientists, and drug development professionals. It delves into the core biochemical pathways, enzymatic mechanisms, regulatory networks, and detailed experimental methodologies pertinent to this field.

Introduction: The Significance of 2-Ketogluconate Metabolism

2-Keto-D-gluconate (2KGA), often utilized in its calcium salt form for stability and bioavailability in fermentation media, is a key intermediate in microbial carbohydrate metabolism.[1][2][3] Its metabolic fate is of significant interest in various industrial and pharmaceutical applications, including the production of valuable compounds like erythorbic acid (isoascorbic acid), a widely used antioxidant.[4][5] Understanding the intricate microbial pathways that produce and consume 2KGA is paramount for optimizing these biotechnological processes and for fundamental studies of microbial physiology.

Microorganisms have evolved diverse strategies to metabolize 2-ketogluconate, which can be broadly categorized into two primary pathways: a phosphorylation-dependent route, predominantly observed in bacteria like Pseudomonas, and a direct reduction pathway, characteristic of genera such as Gluconobacter. This guide will explore these pathways in detail, from the transport of the substrate into the cell to its entry into central carbon metabolism.

Section 1: Biochemical Pathways of 2-Ketogluconate Metabolism

The Phosphorylation Pathway in Pseudomonas

In many species of Pseudomonas, the metabolism of 2-ketogluconate is initiated by its transport into the cytoplasm and subsequent phosphorylation. This pathway ensures that the intermediate is committed to the central metabolic routes, primarily the Entner-Doudoroff (ED) pathway.[6][7][8]

The key steps are as follows:

-

Transport: 2-Ketogluconate is actively transported across the inner membrane by a specific transporter, KguT.[6][9]

-

Phosphorylation: Once in the cytoplasm, 2-ketogluconate is phosphorylated by 2-ketogluconate kinase (KguK) to yield 2-keto-6-phosphogluconate (2K6PG). This reaction is ATP-dependent.[6][7]

-

Reduction: 2K6PG is then reduced to 6-phosphogluconate (6PG) by the NADPH-dependent enzyme 2-keto-6-phosphogluconate reductase (KguD) .[6][7]

-

Entry into the Entner-Doudoroff Pathway: 6-phosphogluconate is a central metabolite that directly enters the ED pathway, where it is dehydrated and subsequently cleaved into pyruvate and glyceraldehyde-3-phosphate.[8]

Caption: The phosphorylation pathway of 2-ketogluconate metabolism in Pseudomonas.

The Reduction Pathway in Gluconobacter

Gluconobacter species, known for their oxidative fermentation capabilities, employ a more direct route for 2-ketogluconate assimilation. This pathway involves the reduction of 2-ketogluconate to gluconate, which is then phosphorylated.[4]

The core steps are:

-

Transport: 2-Ketogluconate is transported into the cytoplasm.

-

Reduction: In the cytoplasm, 2-ketogluconate reductase (2KGR) , an NADPH-dependent enzyme, catalyzes the reduction of 2-ketogluconate to D-gluconate.[4]

-

Phosphorylation: D-gluconate is then phosphorylated by gluconokinase to produce 6-phosphogluconate, which subsequently enters central metabolic pathways.[4]

Caption: The reduction pathway of 2-ketogluconate metabolism in Gluconobacter.

Section 2: Key Enzymes and Their Properties

A thorough understanding of the enzymes driving 2-ketogluconate metabolism is crucial for targeted genetic engineering and process optimization. The kinetic properties of these enzymes can vary between different microbial species.

| Enzyme | Abbreviation | Organism Example | Optimal pH | Optimal Temp. (°C) | Km (2KGA) | Cofactor | Reference(s) |

| 2-Ketogluconate Kinase | KguK | Pseudomonas plecoglossicida | 7.7 | 30-33 | 0.87 mM | ATP, Mg2+ | [10][11] |

| 2-Keto-6-phosphogluconate Reductase | KguD | Pseudomonas species | ~7.5 | ND | ND | NADPH | [6] |

| 2-Ketogluconate Reductase | 2KGR | Gluconobacter liquefaciens | 6.5 (reduction) | 50 | 6.6 mM | NADPH | [12] |

| 2-Ketogluconate Reductase | 2KGR | Brevibacterium ketosoreductum | 6.0 | ND | ND | NADPH | [1] |

ND: Not Determined

Section 3: Regulatory Mechanisms

The metabolism of 2-ketogluconate is tightly regulated to ensure efficient carbon utilization and to prevent the accumulation of toxic intermediates.

Transcriptional Regulation of the kgu Operon in Pseudomonas

In Pseudomonas, the genes encoding the enzymes for 2-ketogluconate utilization (kguE, kguK, kguT, and kguD) are often organized in an operon.[6] The expression of the kgu operon is primarily controlled by the transcriptional repressor PtxS .[13] In the absence of 2-ketogluconate, PtxS binds to a specific palindromic operator sequence in the promoter region of the kgu operon, thereby blocking transcription.[13] When 2-ketogluconate is present, it acts as an inducer, binding to PtxS and causing a conformational change that leads to its dissociation from the DNA, thus allowing for the transcription of the kgu genes.[5]

Caption: Transcriptional regulation of the kgu operon in Pseudomonas by the PtxS repressor.

Carbon Catabolite Repression

The utilization of 2-ketogluconate is often subject to carbon catabolite repression (CCR), a global regulatory mechanism that ensures the preferential use of more readily metabolizable carbon sources like glucose.[14][15][16][17] In the presence of glucose, the expression of genes required for the metabolism of alternative carbon sources, including 2-ketogluconate, is repressed.[14][15][16] This phenomenon is evident in industrial fermentations where Pseudomonas plecoglossicida will first consume glucose to produce 2-ketogluconate extracellularly, and only after glucose depletion will it begin to consume the accumulated 2-ketogluconate.[14][15][16] Understanding and manipulating CCR is a key strategy for enhancing the yield of 2-ketogluconate in industrial settings.[14][15][16]

Section 4: Experimental Protocols

The following protocols provide detailed methodologies for the study of microbial 2-ketogluconate metabolism.

Culturing of Pseudomonas plecoglossicida on 2-Ketogluconate

This protocol is adapted for the growth of Pseudomonas plecoglossicida using this compound as the primary carbon source.

Materials:

-

Seed medium: 20.0 g/L this compound, 10.0 g/L corn steep liquor, 2.0 g/L urea, 2.0 g/L KH2PO4, 0.5 g/L MgSO4·7H2O.

-

Sterile water

-

500 mL shake flasks

Procedure:

-

Prepare the seed medium and adjust the pH to 7.0.

-

Sterilize the medium by autoclaving.

-

Inoculate with a fresh culture of P. plecoglossicida.

-

Incubate at 30°C with shaking at 265 rpm for 24 hours.[5]

-

Monitor cell growth by measuring the optical density at 650 nm (OD650).

Preparation of Cell-Free Extracts

This protocol describes a general method for obtaining active cell-free extracts for enzyme assays.

Materials:

-

Bacterial cell culture

-

Lysis buffer (e.g., 0.1 M Tris buffer, pH 8.0)

-

Lysozyme (optional, for Gram-positive bacteria)

-

Sonication equipment or French press

-

Centrifuge (refrigerated)

Procedure:

-

Harvest bacterial cells from the culture medium by centrifugation during the late logarithmic growth phase.[18]

-

Wash the cell pellet with lysis buffer and resuspend.

-

Disrupt the cells using sonication on ice or by passing them through a French press. For some bacteria, pre-treatment with lysozyme may enhance lysis.[19]

-

Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[20]

-

Carefully collect the supernatant, which is the cell-free extract, and keep it on ice for immediate use or store at -80°C.

Enzyme Assay Protocols

This assay measures the activity of 2KGR by monitoring the oxidation of NADPH at 340 nm.[18]

Materials:

-

Reaction buffer (e.g., 100 mM phosphate buffer, pH 6.5)

-

NADPH solution (e.g., 10 mM)

-

This compound solution (e.g., 100 mM)

-

Cell-free extract

-

Spectrophotometer

Procedure:

-

In a cuvette, combine the reaction buffer, NADPH solution, and cell-free extract.

-

Initiate the reaction by adding the this compound solution.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

This assay couples the production of ADP from the KguK reaction to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase.

Materials:

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.7)

-

ATP solution (e.g., 50 mM)

-

MgCl2 solution (e.g., 100 mM)

-

Phosphoenolpyruvate (PEP) solution

-

NADH solution

-

Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

-

This compound solution

-

Cell-free extract

Procedure:

-

Combine the reaction buffer, ATP, MgCl2, PEP, NADH, PK, and LDH in a cuvette.

-

Add the cell-free extract and incubate for a few minutes to establish a baseline.

-

Initiate the reaction by adding this compound.

-

Monitor the decrease in absorbance at 340 nm.

Quantification of 2-Ketogluconate by HPLC

This method allows for the accurate quantification of 2-ketogluconate in fermentation broth.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

UV detector

-

Aminex HPX-87H column

Procedure:

-

Prepare samples by centrifuging the fermentation broth to remove cells and filtering the supernatant.

-

The mobile phase is typically a dilute acid solution (e.g., 0.015 M ammonium dihydrogen phosphate, pH 4.1).[21]

-

Set the column temperature (e.g., 40°C) and flow rate (e.g., 1 mL/min).[21][22]

-

Detect 2-ketogluconate using a UV detector at 210 nm.[21][23]

-

Quantify the concentration by comparing the peak area to a standard curve of known 2-ketogluconate concentrations.

Caption: A generalized experimental workflow for studying 2-ketogluconate metabolism.

Section 5: Conclusion and Future Perspectives

The microbial metabolism of this compound is a field rich with opportunities for both fundamental research and industrial application. The elucidation of the phosphorylation and reduction pathways, along with their key enzymes and regulatory networks, has provided a solid foundation for the rational design of microbial cell factories. Future research will likely focus on the discovery of novel enzymes with improved catalytic efficiencies, the detailed structural characterization of these enzymes to guide protein engineering efforts, and the application of synthetic biology tools to rewire metabolic pathways for enhanced production of 2-ketogluconate-derived products. A deeper understanding of the interplay between different metabolic pathways and their regulation will be crucial for overcoming current limitations and unlocking the full potential of microbial 2-ketogluconate metabolism.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]

- 4. Two NADPH-dependent 2-ketogluconate reductases involved in 2-ketogluconate assimilation in Gluconobacter sp. strain CHM43 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ketogluconate production by Gluconobacter strains: enzymes and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. The Functional Characterization of the 6-Phosphogluconate Dehydratase Operon in 2-Ketogluconic Acid Industrial Producing Strain Pseudomonas plecoglossicida JUIM01 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Sanguinarine Inhibits the 2-Ketogluconate Pathway of Glucose Utilization in Pseudomonas aeruginosa [frontiersin.org]

- 10. Conformational changes during the catalytic cycle of gluconate kinase as revealed by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A 2-ketogluconate kinase KguK in Pseudomonas plecoglossicida JUIM01: Enzymatic characterization and its role in 2-keto-d-gluconic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. KEGG ENZYME: 4.1.2.14 [genome.jp]

- 13. Production of 2-Keto-l-Gulonic Acid from d-Glucose by Two-Stage Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. Cofactor Specificity of Glucose-6-Phosphate Dehydrogenase Isozymes in Pseudomonas putida Reveals a General Principle Underlying Glycolytic Strategies in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rcsb.org [rcsb.org]

- 18. researchgate.net [researchgate.net]

- 19. rcsb.org [rcsb.org]

- 20. Frontiers | Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus [frontiersin.org]

- 21. academic.oup.com [academic.oup.com]

- 22. Structure of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase from Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Biosynthetic and catabolic pathways control amino acid δ2H values in aerobic heterotrophs - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Calcium 2-ketogluconate

An In-depth Technical Guide to Calcium 2-Ketogluconate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specialized organic calcium salt. Designed for researchers, scientists, and professionals in drug development and cosmetic science, this document delves into the core chemical and physical properties, synthesis, biological significance, and analytical methodologies associated with this compound. Our focus is on delivering not just data, but also the causal insights behind its applications and the validation inherent in its analysis.

Introduction and Strategic Importance

This compound (Ca-2KGA) is the calcium salt of 2-keto-D-gluconic acid, a derivative of glucose metabolism. While less common than salts like calcium gluconate or citrate, it holds unique value in specialized applications.[1] It is produced synthetically or through biotechnological fermentation and is recognized for its high bioavailability and specific biological activities.[1][2][3] Its primary applications are in advanced cosmeceuticals as a potent anti-aging ingredient and in medicine as a highly bioavailable source of calcium for treating deficiencies like hypocalcemia.[1][2] This guide will elucidate the technical foundations that make this compound a compound of significant interest.

Chemical Identity and Structure

A precise understanding of a molecule's structure is fundamental to comprehending its function and interactions. This compound is an ionic compound formed between a calcium cation (Ca²⁺) and two 2-keto-D-gluconate anions.

-

IUPAC Name: calcium bis((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate)[4]

-

Synonyms: Calcium 2-keto-D-gluconate, 2-Keto-D-gluconic acid hemicalcium salt, Ca-2K, Calcium ketogluconate.[1][4][5]

The structure consists of two molecules of 2-keto-D-gluconic acid, each of which has lost a proton from its carboxylic acid group, ionically bonded to a single divalent calcium ion.

Caption: Ionic association in this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, formulation, and stability. These properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 426.34 g/mol | [4][7] |

| Appearance | White powder | [2][3] |

| Purity | Typically >97% (Biotechnology Grade) | [2][3][8] |

| Solubility | Hydrosoluble (Soluble in water) | [2] |

| Stability | Stable under standard conditions. | [1] |

| Origin | Synthetically produced or obtained via biotechnology. | [1][2][3] |

The solubility in water is a critical feature, enabling its use in aqueous formulations for both cosmetic and medical applications. Its stability ensures a reliable shelf-life in finished products.[1][2]

Synthesis and Manufacturing Overview

This compound is not a naturally occurring compound and requires chemical synthesis or biotechnological processes for its production.[1]

1. Chemical Synthesis: The primary synthetic route involves the reaction of 2-keto-D-gluconic acid with a suitable calcium salt, such as calcium carbonate.[1] The acid neutralizes the carbonate, forming the calcium salt, water, and carbon dioxide.

2. Biotechnological Fermentation: A more advanced and common method utilizes microbial fermentation. Specific strains of bacteria, such as Pseudomonas or Gluconobacter japonicus, are capable of oxidizing D-glucose to 2-keto-D-gluconic acid.[6][9] The acid is then recovered from the fermentation broth and subsequently neutralized with a calcium source to produce the final salt. This biotechnological route is often preferred for producing high-purity material for cosmetic and pharmaceutical use.[2][3]

Caption: General manufacturing workflow for this compound.

Biological Role and Mechanism of Action

The utility of this compound in drug development and cosmetics stems from its specific interactions within biological systems.

A. Dermal Applications: Extracellular Matrix Stimulation

In cosmetic science, this compound is marketed as a high-performance anti-aging active ingredient.[3] Its primary mechanism is the stimulation of key components in the skin's extracellular matrix (ECM). It has been shown to significantly boost the endogenous synthesis of:

-

Hyaluronic Acid: A critical glycosaminoglycan responsible for skin hydration, turgor, and viscoelasticity.

-

Elastin: A protein that provides elasticity and resilience to the skin.

By promoting the production of these macromolecules, this compound helps to improve skin elasticity, reduce the appearance of wrinkles, and combat signs of cutaneous fatigue.[2][8]

Caption: Mechanism of action in dermal anti-aging applications.

B. Medical and Nutritional Applications

As a calcium salt, it serves as a source of elemental calcium. Its high bioavailability makes it an effective option for dietary supplements and in clinical settings for treating hypocalcemia (low blood calcium levels), where it can be used in infusion solutions.[1] The gluconate-related structure facilitates absorption and utilization by the body.

Analytical Methodologies

Ensuring the purity, identity, and concentration of this compound is paramount for quality control in both raw material and finished product manufacturing. A multi-step analytical approach is typically employed.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of 2-ketogluconate.

Protocol Outline:

-

Sample Preparation: Accurately weigh the sample and dissolve it in a suitable mobile phase or ultrapure water to a known concentration.

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18) or an ion-exchange column.

-

Mobile Phase: An aqueous buffer system, often with a controlled pH.

-

Detector: A Refractive Index Detector (RID) is commonly used for compounds like this that lack a strong UV chromophore.

-

-

Quantification: Prepare a standard curve using certified reference material. The concentration of the sample is determined by comparing its peak area to the standard curve.

B. Complexometric Titration for Calcium Content

This classic titrimetric method provides a robust and accurate determination of the calcium content.

Protocol Outline:

-

Sample Preparation: Accurately weigh the sample and dissolve it in deionized water.

-

pH Adjustment: Add a pH buffer (e.g., ammonia-ammonium chloride) to raise the pH to approximately 10.

-

Indicator: Add a suitable metal ion indicator, such as Eriochrome Black T or Hydroxy Naphthol Blue.[10]

-

Titration: Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA). The endpoint is observed as a distinct color change (e.g., from wine red to blue for EBT), which occurs when all the Ca²⁺ ions have been chelated by the EDTA.

-

Calculation: The calcium content is calculated based on the volume and concentration of the EDTA titrant used.

Caption: A typical analytical workflow for quality control.

Applications in Research and Drug Development

The unique properties of this compound lend it to several advanced applications:

-

Cosmeceuticals: As a primary active in anti-aging, firming, and anti-wrinkle formulations for mature skin.[2][3][11] It is often featured in premium skincare products.

-

Pharmaceutical Formulations: Used as a calcium source in oral supplements and parenteral (injectable) solutions to treat calcium deficiencies.[1]

-

Drug Delivery Systems: Serves as a biocompatible cross-linking agent. The release of Ca²⁺ ions can be used to trigger the in-situ formation of hydrogels from anionic polymers like sodium alginate. These hydrogels can encapsulate drugs or cells for controlled release and tissue engineering applications.

-

Chemical Synthesis: It is a precursor in the synthesis of other valuable compounds, such as the antioxidant D-erythorbic acid.[6][12]

Conclusion

This compound is a multifaceted compound with significant technical value. Its well-defined chemical structure, favorable physicochemical properties, and specific biological activities make it a strategic ingredient in the cosmetic and pharmaceutical industries. From enhancing skin elasticity by stimulating the extracellular matrix to providing a bioavailable source of calcium, its applications are grounded in sound scientific principles. The robust analytical methods available for its characterization ensure the quality and reliability demanded by researchers and drug development professionals. As research continues, the potential for its use in novel drug delivery systems and other advanced applications is likely to expand.

References

- 1. ferwer.com [ferwer.com]

- 2. deverauxspecialties.com [deverauxspecialties.com]

- 3. specialchem.com [specialchem.com]

- 4. This compound | C12H18CaO14 | CID 25113464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 2-KETO-D-GLUCONIC ACID HEMICALCIUM SALT | 3470-37-9 [chemicalbook.com]

- 8. StimulHyal® | Givaudan [givaudan.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fsis.usda.gov [fsis.usda.gov]

- 11. myrevea.com [myrevea.com]

- 12. 2-keto D-Gluconic Acid (calcium salt) | CAS 3470-37-9 | Cayman Chemical | Biomol.com [biomol.com]

An In-depth Technical Guide to the Discovery and Isolation of Calcium 2-Ketogluconate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Intermediate

Calcium 2-ketogluconate, a derivative of glucose metabolism, holds a significant position in various biotechnological and pharmaceutical applications. Its journey from a microbial metabolite to a purified, stable salt is a testament to the advancements in microbiology, biochemistry, and chemical engineering. This guide provides a comprehensive exploration of the discovery, isolation, and purification of this compound, offering both historical context and practical, in-depth methodologies for today's researchers.

Chapter 1: The Genesis of Discovery - Early Encounters with 2-Ketogluconic Acid

The story of this compound begins with the discovery of its parent compound, 2-ketogluconic acid (2-KGA). In the early 20th century, researchers investigating microbial oxidative fermentation began to uncover novel metabolic pathways.

A pivotal moment in this exploration was the work of Bernhauer and Knobloch in 1938, who reported the formation of 2-ketogluconic acid from gluconate by certain strains of Acetobacter.[1] This discovery opened the door to understanding a new class of sugar acids produced by microorganisms.

Furthering this research, Stubbs and his colleagues in 1940 detailed a practical process for producing 2-ketogluconic acid using bacteria from the Pseudomonas genus.[1] Their work laid the groundwork for future fermentation-based production methods. These early investigations were crucial in identifying microorganisms capable of efficiently converting glucose to 2-KGA, a necessary precursor for the isolation of its calcium salt.